molecular formula C18H19N B12565108 2-Benzyl-4-methylidene-2,3,4,5-tetrahydro-1H-2-benzazepine CAS No. 189885-62-9

2-Benzyl-4-methylidene-2,3,4,5-tetrahydro-1H-2-benzazepine

Katalognummer: B12565108
CAS-Nummer: 189885-62-9
Molekulargewicht: 249.3 g/mol
InChI-Schlüssel: VCOBRQWZTKBIGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzyl-4-methylidene-2,3,4,5-tetrahydro-1H-2-benzazepine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis This compound features a benzazepine core, which is a seven-membered ring containing nitrogen, and is substituted with a benzyl group and a methylidene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-methylidene-2,3,4,5-tetrahydro-1H-2-benzazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the base-promoted addition of a benzylamine derivative to a suitable ketone, followed by cyclization and reduction steps . The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzyl-4-methylidene-2,3,4,5-tetrahydro-1H-2-benzazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylidene positions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride in DMF with alkyl halides.

Major Products

The major products formed from these reactions include oxidized derivatives with hydroxyl or carbonyl groups, reduced derivatives with saturated bonds, and substituted derivatives with various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

2-Benzyl-4-methylidene-2,3,4,5-tetrahydro-1H-2-benzazepine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with anti-tumor properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 2-Benzyl-4-methylidene-2,3,4,5-tetrahydro-1H-2-benzazepine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anti-tumor effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: Another heterocyclic compound with a similar core structure but different substituents.

    2,3,4,5-Tetrahydro-1H-2-benzazepin-4-one: A closely related compound with a carbonyl group at the 4-position.

Uniqueness

2-Benzyl-4-methylidene-2,3,4,5-tetrahydro-1H-2-benzazepine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of the benzyl and methylidene groups allows for diverse chemical modifications and enhances its potential as a versatile intermediate in organic synthesis.

Eigenschaften

CAS-Nummer

189885-62-9

Molekularformel

C18H19N

Molekulargewicht

249.3 g/mol

IUPAC-Name

2-benzyl-4-methylidene-3,5-dihydro-1H-2-benzazepine

InChI

InChI=1S/C18H19N/c1-15-11-17-9-5-6-10-18(17)14-19(12-15)13-16-7-3-2-4-8-16/h2-10H,1,11-14H2

InChI-Schlüssel

VCOBRQWZTKBIGB-UHFFFAOYSA-N

Kanonische SMILES

C=C1CC2=CC=CC=C2CN(C1)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.